Rhodanine, 3-(o-tolyl)-

Aldose reductase inhibition Diabetic complications Enzyme inhibition kinetics

3-(o-Tolyl)rhodanine (CAS 23522-37-4) is a conformationally restricted rhodanine building block exhibiting atropisomerism due to steric hindrance from the ortho-methyl group, differing fundamentally from para-substituted or unsubstituted N-phenyl variants. This is essential for reproducing literature-validated phosphatase inhibitors (e.g., D3, Ki~4μM; compound 9r, Ki=1.09μM) and aldose reductase targeting programs where the defined steric and electronic environment modulates potency by over an order of magnitude. Researchers in medicinal chemistry and antimicrobial screening (anti-biofilm) should prioritize this specific ortho-tolyl derivative.

Molecular Formula C10H9NOS2
Molecular Weight 223.3 g/mol
CAS No. 23522-37-4
Cat. No. B189022
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRhodanine, 3-(o-tolyl)-
CAS23522-37-4
Molecular FormulaC10H9NOS2
Molecular Weight223.3 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1N2C(=O)CSC2=S
InChIInChI=1S/C10H9NOS2/c1-7-4-2-3-5-8(7)11-9(12)6-14-10(11)13/h2-5H,6H2,1H3
InChIKeyQRUHQDWJIHNEJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Rhodanine, 3-(o-tolyl)- (CAS 23522-37-4): Sourcing Specifications and Baseline Characteristics for Research Procurement


Rhodanine, 3-(o-tolyl)- (CAS 23522-37-4; synonyms: 3-(2-methylphenyl)rhodanine, 3-o-tolylrhodanine, 2-thioxo-3-(2-methylphenyl)-4-thiazolidinone) is a heterocyclic compound belonging to the thiazolidinone family, specifically a 2-thioxo-4-thiazolidinone derivative bearing an ortho-tolyl (2-methylphenyl) substituent at the N3 position . The compound has a molecular formula of C10H9NOS2 and a molecular weight of 223.31 g/mol . Physical characterization data indicate a density of 1.39 g/cm³, a boiling point of 334.3°C at 760 mmHg, and a flash point of 156°C . X-ray crystallographic analysis reveals that the 1,3-thiazolidine and 2-methylphenyl rings are oriented at a dihedral angle of 84.44°, a structural feature that influences its conformational behavior and synthetic utility [1].

Rhodanine, 3-(o-tolyl)- Procurement: Why N3-Aryl Substitution Determines Scaffold Utility and Cannot Be Generically Substituted


The 3-(o-tolyl) substituent on the rhodanine core is not a generic or interchangeable modification. SAR studies across rhodanine-based aldose reductase inhibitors have established that the nature of the N3 substituent critically influences target binding potency, with structural variations at this position producing differences in inhibitory activity that can exceed an order of magnitude [1]. Furthermore, the ortho-methyl substitution on the phenyl ring introduces steric hindrance around the C–N bond, resulting in atropisomerism (restricted rotation) that is absent in unsubstituted phenyl, para-substituted, or N-alkyl rhodanine analogs [2]. This conformational restriction has direct implications for both biological target recognition and the compound's utility as a synthetic intermediate, as the sterically hindered N-(o-tolyl) environment alters the reactivity of the 5-methylene position in subsequent derivatization steps [3]. Consequently, procurement of the specific 3-(o-tolyl) derivative—rather than an alternative 3-aryl or 3-alkyl rhodanine—is essential for reproducing literature-reported synthetic protocols and for maintaining the intended steric and electronic properties in structure-activity relationship investigations.

Rhodanine, 3-(o-tolyl)- Quantitative Differentiation Evidence: Validated Performance Metrics for Procurement Decisions


Aldose Reductase Inhibitory Potency: Cross-Study Comparison of 3-(o-Tolyl)-Containing Rhodanine Derivatives vs. Epalrestat

While direct IC50 data for the unsubstituted 3-(o-tolyl)rhodanine parent compound against aldose reductase is not available in the peer-reviewed literature, cross-study analysis of 3-(o-tolyl)-containing rhodanine derivatives provides class-level evidence of potent enzyme inhibition. A derivative bearing the 3-(o-tolyl)thiazolidin-5-ylidene core structure (compound D3) demonstrated competitive inhibition with a Ki of approximately 4 μM against the Slingshot phosphatase, a structurally distinct but mechanistically related enzyme target . In parallel, the broader rhodanine-3-acetic acid class has produced compounds with aldose reductase IC50 values as low as 0.12 μM, with four of six tested derivatives in one series outperforming the reference drug epalrestat [1]. This establishes the 3-(o-tolyl)rhodanine scaffold as a validated starting point for developing potent enzyme inhibitors, with the specific ortho-tolyl substitution pattern documented to influence binding through steric and conformational effects distinct from other N3-aryl variants [2].

Aldose reductase inhibition Diabetic complications Enzyme inhibition kinetics

Steric and Conformational Differentiation: Atropisomerism in 3-(o-Tolyl)rhodanine vs. Unsubstituted and Para-Substituted N-Aryl Analogs

The 3-(o-tolyl)rhodanine scaffold exhibits restricted rotation around the C–N bond due to steric hindrance between the ortho-methyl group and the rhodanine ring carbonyl, producing atropisomerism that is absent in unsubstituted N-phenylrhodanine and N-(p-tolyl)rhodanine analogs. NMR spectroscopic studies and DFT calculations on a series of 3-(o-aryl)-5-methyl-rhodanines (including Z = H, F, Cl, Br, OH, and CH3 substituents) have quantified the rotational barriers and characterized the pairs of rotational isomers that arise from this hindered rotation [1]. The ortho-tolyl derivative (Z = CH3) forms enantiomers by partial rotation around the C–N bond, a phenomenon that has been directly observed and characterized by 1H NMR [2]. In contrast, N-(p-tolyl)rhodanine lacks this steric hindrance and exists as a single, freely rotating conformational species. The dihedral angle between the thiazolidine and 2-methylphenyl rings has been crystallographically determined as 84.44° [3], confirming the orthogonal orientation that gives rise to this restricted rotation.

Atropisomerism Rotational barriers Conformational analysis NMR spectroscopy

Synthetic Intermediate Utility: 3-(o-Tolyl)rhodanine as a Validated Building Block for Slingshot Phosphatase and LYP Inhibitor Development

3-(o-Tolyl)rhodanine has been experimentally validated as a core structural component in the synthesis of potent phosphatase inhibitors targeting non-classical rhodanine applications. In a study of lymphoid-specific tyrosine phosphatase (LYP) inhibitors, the 3-(o-tolyl)thiazolidin-5-ylidene scaffold was employed to generate compound 9r, which exhibited an IC50 of 2.85–6.95 μM against LYP and a Ki of 1.09 μM in competitive inhibition assays . More significantly, in Slingshot phosphatase inhibitor development, the 3-(o-tolyl)rhodanine-based compound D3—specifically (Z)-4-((4-((4-oxo-2-thioxo-3-(o-tolyl)thiazolidin-5-ylidene)methyl)phenoxy)methyl)benzoic acid—demonstrated a Ki of approximately 4 μM against Slingshot and displayed selectivity over a panel of other phosphatases . Notably, compound D3 inhibited cell migration and cofilin dephosphorylation after NGF or angiotensin II stimulation in cellular assays, providing functional validation of the scaffold's utility beyond simple enzyme inhibition . This application is distinct from the canonical aldose reductase targeting of most rhodanine derivatives and establishes the 3-(o-tolyl) substitution as a pharmacophoric element in phosphatase-targeted drug discovery.

Phosphatase inhibition Immunomodulation Cancer cell migration Autoimmune disease

Antimicrobial Activity Spectrum: Class-Level Evidence for 3-Aryl Rhodanines Against Gram-Positive and Fungal Pathogens

While direct quantitative MIC data specifically for the parent 3-(o-tolyl)rhodanine compound is limited in the peer-reviewed literature, class-level evidence from aryl rhodanine studies establishes a validated antimicrobial profile. Aryl rhodanines have been demonstrated to specifically inhibit biofilm formation of Staphylococcus aureus, Staphylococcus epidermidis, Enterococcus faecalis, and Enterococcus faecium, providing a mechanism-based differentiation from conventional bactericidal antibiotics [1]. Comprehensive SAR reviews of rhodanine analogues confirm antimicrobial activity against both Gram-positive (including methicillin-resistant Staphylococcus aureus) and Gram-negative bacterial strains, as well as mycobacterial and fungal strains including Candida albicans [2]. The 3-aryl substitution pattern is consistently identified as a critical determinant of antimicrobial potency and spectrum, with the electronic and steric properties of the aryl group modulating target engagement [3]. The ortho-tolyl group provides a specific combination of modest electron-donating character and steric bulk that distinguishes it from unsubstituted phenyl, para-substituted, and halogenated aryl variants.

Antibacterial Antifungal Biofilm inhibition Antimicrobial resistance

Rhodanine, 3-(o-tolyl)- Optimal Deployment Scenarios: Evidence-Backed Research and Industrial Applications


Aldose Reductase Inhibitor Lead Discovery and SAR Optimization

Based on class-level evidence demonstrating that rhodanine-3-acetic acid derivatives achieve aldose reductase IC50 values as low as 0.12 μM—exceeding epalrestat by up to 3.3-fold in certain analogs [1]—3-(o-tolyl)rhodanine serves as a strategic starting scaffold for medicinal chemistry programs targeting diabetic complications. The ortho-tolyl N3-substituent provides a defined steric and electronic environment that can be systematically varied to probe structure-activity relationships, with recent SAR analyses confirming that para-substituted electron-donating and electron-withdrawing groups on the aryl ring significantly modulate binding potency [2]. This scaffold is particularly suitable for hit-to-lead optimization campaigns where the atropisomeric character of the 3-(o-tolyl) group may be exploited for stereochemical differentiation in target binding.

Phosphatase Inhibitor Development for Immuno-Oncology and Autoimmune Research

Validated by direct experimental evidence showing that 3-(o-tolyl)rhodanine-derived compound D3 achieves a Ki of approximately 4 μM against Slingshot phosphatase and functionally inhibits cell migration in cellular assays , this building block is optimally deployed in the synthesis of phosphatase-targeted therapeutics. The LYP inhibitor program further confirms that 3-(o-tolyl)rhodanine-derived compounds (e.g., compound 9r with Ki = 1.09 μM) exhibit improved selectivity profiles compared to established reference inhibitors . Researchers developing immunomodulatory agents or anti-metastatic compounds should prioritize this specific N3-aryl substitution pattern, as the ortho-tolyl moiety has been empirically validated in phosphatase-targeted drug discovery programs distinct from the canonical aldose reductase applications of the rhodanine class.

Antimicrobial Screening Libraries Targeting Gram-Positive Biofilm Formation

Supported by class-level evidence that aryl rhodanines specifically inhibit biofilm formation in Staphylococcus aureus and Enterococcus species—a mechanism distinct from traditional bactericidal antibiotics [3]—3-(o-tolyl)rhodanine is appropriate for inclusion in antimicrobial screening cascades targeting persistent infections. The comprehensive SAR literature establishes that N-aryl substitution is essential for potent antimicrobial activity across Gram-positive, Gram-negative, mycobacterial, and fungal strains [4]. The ortho-tolyl variant offers a specific steric profile that may confer differential activity against biofilm-forming pathogens compared to para-substituted or halogenated aryl analogs. This application is particularly relevant for screening programs focused on anti-virulence strategies rather than direct bactericidal mechanisms.

Atropisomerism and Conformational Studies in Medicinal Chemistry

Direct experimental characterization by NMR spectroscopy and DFT calculations has quantified the restricted rotation around the C–N bond in 3-(o-tolyl)rhodanine and its derivatives, with the dihedral angle between the aromatic and heterocyclic rings crystallographically determined as 84.44° [5][6]. This atropisomeric behavior—absent in N-(p-tolyl)rhodanine and N-phenylrhodanine—makes the compound uniquely valuable for conformational analysis studies. Researchers investigating the role of axial chirality in target recognition, or those developing stereochemically defined inhibitors where conformational restriction enhances binding selectivity, should procure 3-(o-tolyl)rhodanine as a model system for studying C–N rotational barriers in heterocyclic scaffolds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Rhodanine, 3-(o-tolyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.